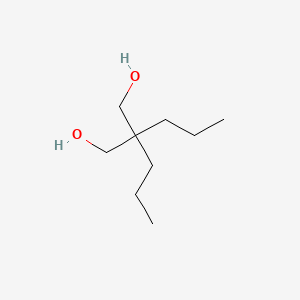

2,2-Dipropyl-1,3-propanediol

Description

Properties

IUPAC Name |

2,2-dipropylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSSCEGRDWUQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309471 | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24765-54-6 | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dipropyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is fundamental to advancing scientific frontiers. This guide is dedicated to providing a comprehensive technical overview of 2,2-Dipropyl-1,3-propanediol (IUPAC name: 2,2-dipropylpropane-1,3-diol ; CAS Number: 24765-54-6 ). While this specific dialkyl diol is not as extensively documented in peer-reviewed literature as its lower alkyl homologs, this guide synthesizes available data, draws logical parallels from well-studied analogs, and presents a thorough analysis of its synthesis, properties, and potential applications. The information herein is structured to empower researchers with the foundational knowledge required to confidently incorporate this compound into their experimental designs.

Compound Identification and Core Physicochemical Properties

This compound is a symmetrically substituted diol featuring a quaternary carbon at the C2 position, flanked by two propyl groups and two hydroxymethyl groups. This unique structural motif is anticipated to bestow upon it a distinct set of physical and chemical characteristics.

| Property | Value | Source |

| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [1] |

| CAS Number | 24765-54-6 | [1] |

| Molecular Formula | C₉H₂₀O₂ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| XLogP3-AA (Predicted) | 1.8 | [1] |

The presence of two primary hydroxyl groups suggests that this compound will be a polar molecule with the capacity for hydrogen bonding, likely rendering it soluble in polar organic solvents. Its predicted octanol-water partition coefficient (XLogP3-AA) of 1.8 indicates a moderate degree of lipophilicity, which may be advantageous in certain biological and formulation contexts.

Synthesis of 2,2-Disubstituted-1,3-propanediols: A Mechanistic Perspective

The industrial synthesis of 2,2-disubstituted-1,3-propanediols, such as the well-documented 2,2-dimethyl-1,3-propanediol (neopentyl glycol), generally follows a two-step process involving an aldol condensation followed by a reduction.[2] This established pathway provides a robust framework for the synthesis of this compound.

Step 1: Aldol Condensation

The synthesis commences with the base-catalyzed aldol condensation of an aldehyde with formaldehyde. For this compound, the logical precursor would be 2-propylpentanal. The reaction proceeds via the formation of an enolate from 2-propylpentanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by a second aldol addition of another molecule of formaldehyde.

Step 2: Reduction of the Aldehyde Intermediate

The resulting intermediate, a β-hydroxy aldehyde, is then reduced to the corresponding diol. This reduction can be achieved through two primary industrial routes:

-

Cannizzaro Reaction: In the presence of a strong base and excess formaldehyde, the intermediate aldehyde can undergo a crossed Cannizzaro reaction. Here, the aldehyde is reduced to the alcohol, while formaldehyde is oxidized to formic acid.

-

Catalytic Hydrogenation: A more common and efficient method involves the catalytic hydrogenation of the aldehyde intermediate.[2] This is typically carried out using a nickel-based catalyst under a hydrogen atmosphere.[2]

The following diagram illustrates the generalized synthetic workflow for 2,2-disubstituted-1,3-propanediols.

Caption: Exploratory workflow for utilizing this compound in drug discovery.

Safety and Handling Considerations

Due to the limited availability of specific safety data for this compound, a precautionary approach based on the known hazards of similar 2,2-disubstituted-1,3-propanediols is warranted. For example, 2,2-dimethyl-1,3-propanediol is known to cause serious eye irritation. [3] General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or dust.

-

Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: In case of skin contact, wash thoroughly with soap and water.

-

Ingestion: If ingested, seek immediate medical advice.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides. [3] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound represents an intriguing, yet under-explored, chemical entity with significant potential in materials science and drug discovery. Its synthesis can be logically approached through established industrial methods for related dialkyl diols. The unique combination of a sterically hindered core with flexible propyl chains suggests that it could impart novel properties to polymers and serve as a valuable scaffold in medicinal chemistry. As with any novel compound, a thorough evaluation of its properties and a cautious approach to its handling are paramount for its successful application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- BenchChem.

- Synfacts. Desymmetrization of 2,2-Disubstituted 1,3-Propanediols. 2011; 4:0404-0404.

- MedChemExpress. Safety Data Sheet: 2-Methyl-2-propylpropane-1,3-diol-d3. 2025.

Sources

Physical and chemical properties of 2,2-Dipropyl-1,3-propanediol

An In-Depth Technical Guide to 2,2-Dipropyl-1,3-propanediol for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of chemical synthesis and drug discovery, the architectural nuances of molecular scaffolds are paramount. Substituted propanediols, a class of compounds characterized by a three-carbon backbone with hydroxyl functionalities, serve as versatile building blocks and key intermediates. This guide focuses on a specific, sterically hindered member of this family: this compound. While not as extensively characterized as some of its lower alkyl homologues, its unique structural features present compelling opportunities for creating novel chemical entities with tailored properties. This document synthesizes the available technical data, provides expert insights into its chemical behavior, and outlines its potential in modern research and development.

Molecular Identity and Structure

This compound is a symmetrical, geminally disubstituted diol. The presence of two propyl groups on the central carbon atom (C2) imparts significant steric hindrance around the core of the molecule, which in turn influences its physical properties and chemical reactivity.

-

Molecular Weight: 160.26 g/mol [2]

-

Canonical SMILES: C(C(CCC)(CCC)CO)O

-

InChI Key: VDSSCEGRDWUQAP-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its structure. The two hydroxyl groups allow for hydrogen bonding, while the C9 alkyl framework contributes to its lipophilicity.

| Property | Value | Source |

| Molecular Weight | 160.26 g/mol | [2] |

| Melting Point | 46.1 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Expert Insights: The melting point of 46.1 °C indicates that this compound is a solid at room temperature. The lack of available experimental data for boiling point and density is not uncommon for less-common research chemicals. However, we can infer certain characteristics. Compared to its less substituted analogs like 2,2-dimethyl-1,3-propanediol (neopentyl glycol), which has a much higher melting point (around 122-128 °C), the longer, more flexible propyl chains in this compound likely disrupt crystal packing, leading to a lower melting point.[4] Its solubility is expected to be low in water but good in polar organic solvents such as ethanol, methanol, and acetone, owing to the presence of the two hydroxyl groups combined with a significant hydrocarbon character.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

δ ~3.5-3.7 ppm (singlet, 4H): The four protons of the two equivalent -CH₂OH groups. The absence of an adjacent proton would result in a singlet.

-

δ ~2.5-3.0 ppm (triplet, 2H): The two hydroxyl protons (-OH). The signal may be broad and its chemical shift can vary with concentration and solvent. It would likely appear as a triplet due to coupling with the adjacent CH₂ group.

-

δ ~1.2-1.4 ppm (multiplet, 8H): The eight protons of the four equivalent -CH₂- groups in the middle of the propyl chains.

-

δ ~0.9 ppm (triplet, 6H): The six protons of the two equivalent terminal -CH₃ groups, split into a triplet by the adjacent -CH₂- group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the molecule's symmetry.

-

δ ~70 ppm: The two equivalent -CH₂OH carbons.

-

δ ~40-45 ppm: The central quaternary carbon, C(CH₂CH₂CH₃)₂.

-

δ ~35-40 ppm: The four equivalent -CH₂- carbons attached to the central quaternary carbon.

-

δ ~15-20 ppm: The four equivalent -CH₂- carbons in the middle of the propyl chains.

-

δ ~14 ppm: The two equivalent terminal -CH₃ carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of alcohols.

-

~3300-3400 cm⁻¹ (broad): A strong, broad absorption due to the O-H stretching of the hydrogen-bonded hydroxyl groups.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the propyl and methylene groups.

-

~1040-1060 cm⁻¹ (strong): C-O stretching vibration, characteristic of primary alcohols.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 160 would be expected, though it may be weak. Common fragmentation patterns would involve the loss of water (M-18), a hydroxymethyl radical (M-31), or a propyl radical (M-43).

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

A plausible and established method for synthesizing 2,2-disubstituted-1,3-propanediols involves a two-step process starting from an appropriate aldehyde. For this compound, the synthesis would likely begin with 2-propylpentanal.

-

Aldol-Tishchenko Reaction or Crossed-Cannizzaro Reaction: 2-Propylpentanal can react with formaldehyde in the presence of a base (like calcium hydroxide or a strong organic base). The first step is an aldol addition of formaldehyde to the enolizable aldehyde. A second molecule of formaldehyde then reacts in a crossed-Cannizzaro reaction, where the intermediate aldehyde is reduced to the primary alcohol, and formaldehyde is oxidized to formate.

-

Hydrogenation: Alternatively, the intermediate hydroxymethylated aldehyde from the aldol addition can be hydrogenated using a catalyst such as Raney nickel or palladium on carbon to yield the final diol. This is a common industrial method for producing similar polyols.[5]

Caption: Plausible synthetic route to this compound.

Key Chemical Reactions

The two primary hydroxyl groups are the sites of reactivity, although the steric bulk of the gem-dipropyl groups can influence reaction rates compared to less hindered diols.

-

Esterification: The diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. These reactions are typically catalyzed by an acid (e.g., H₂SO₄, p-TsOH) or a coupling agent. The resulting esters could have applications as specialty plasticizers or lubricants.

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would yield the corresponding ethers.

-

Acetal and Ketal Formation: The diol can act as a protecting group for aldehydes and ketones by forming cyclic acetals or ketals under acidic conditions. This reaction is reversible, making it useful in multi-step organic synthesis.

-

Polymerization: Like other diols, this compound can serve as a monomer in condensation polymerization. Reaction with diacids or their derivatives would produce polyesters, while reaction with diisocyanates would yield polyurethanes. The bulky dipropyl group would likely impart increased flexibility and solubility to the resulting polymers.

Caption: Representative esterification of this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests several areas of potential utility, particularly by drawing parallels with its analogs.

-

Pharmaceutical Intermediates: The closely related 2-methyl-2-propyl-1,3-propanediol is a key precursor to the muscle relaxant carisoprodol and the anxiolytic meprobamate.[6][7][8] The synthesis involves converting the diol to a dicarbamate.[7] By analogy, this compound could be used to synthesize novel dicarbamate derivatives. The increased lipophilicity from the two propyl groups (compared to a methyl and a propyl group) could modulate the pharmacokinetic properties of the resulting drug candidate, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polymer Science: Substituted propanediols are valuable in polymer chemistry. For instance, 2-methyl-1,3-propanediol is used to enhance unsaturated polyester resins and polyurethanes.[9] The gem-dipropyl substitution in this compound would introduce a bulky, flexible segment into a polymer backbone, which could be exploited to control properties such as glass transition temperature, crystallinity, and solubility.

-

Specialty Solvents and Formulation: Diols are often used in cosmetic and pharmaceutical formulations as solvents, humectants, and emollients. The balance of hydrophilicity (from the diol) and lipophilicity (from the dipropyl groups) in this molecule could make it a candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for similar short-chain diols, a general safety profile can be established.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Disclaimer: This information is based on data for structurally similar compounds and should be used as a general guideline. A substance-specific risk assessment should always be conducted before handling this chemical.

Conclusion

This compound represents a compelling, albeit under-characterized, chemical building block. Its sterically hindered yet flexible structure offers intriguing possibilities for the synthesis of novel pharmaceutical derivatives and specialty polymers. While a lack of comprehensive experimental data necessitates predictive analysis for some of its properties, this guide provides a solid foundation for researchers and scientists to understand its fundamental characteristics and to explore its potential in their respective fields. As with any specialized reagent, careful experimental design and characterization will be key to unlocking its full utility.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CPAChem. Safety data sheet. [Link]

-

Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. [Link]

-

2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. [Link]

-

Wikipedia. Meprobamate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. [Link]

-

NIST WebBook. This compound. [Link]

-

PubChem. 2-Methyl-2-propylpropane-1,3-diol. [Link]

-

Carl ROTH. 2,2-Dimethyl-1,3-propanediol. [Link]

-

Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. [Link]

- Google Patents.

-

Human Metabolome Database. 1H NMR Spectrum. [Link]

-

SpectraBase. 2,2-Dimethyl-1,3-propanediol - Optional[1H NMR]. [Link]

- Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.

-

ResearchGate. Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. [Link]

-

Wikipedia. 1,3-Propanediol. [Link]

-

Cheméo. Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl-. [Link]

-

NIST WebBook. 1,3-Propanediol, 2,2-diethyl-. [Link]

-

RSC Publishing. Recent advances in biological production of 1,3-propanediol. [Link]

-

Gantrade. The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Link]

-

NIST WebBook. 1,3-Propanediol, 2-methyl-2-propyl-. [Link]

-

BMRB. 1,3-Propanediol. [Link]

-

ResearchGate. Production and Applications of 1,3-Propanediol. [Link]

-

13C NMR of 1-Propanol. [Link]

Sources

- 1. This compound | C9H20O2 | CID 13695608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 24765-54-6 | AChemBlock [achemblock.com]

- 3. This compound [webbook.nist.gov]

- 4. 2,2-Dimethyl-1,3-propanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Meprobamate - Wikipedia [en.wikipedia.org]

- 8. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 9. gantrade.com [gantrade.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 2,2-Dipropyl-1,3-propanediol: Molecular Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dipropyl-1,3-propanediol is a member of the 2,2-disubstituted-1,3-propanediol family, a class of organic compounds characterized by a central quaternary carbon atom flanked by two primary alcohol functionalities. While not as extensively studied as its lower alkyl analogues, such as 2,2-dimethyl-1,3-propanediol (neopentyl glycol), the unique structural attributes of this compound—specifically the presence of two propyl groups—suggests distinct physicochemical properties that could be leveraged in polymer chemistry and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, predicted properties, and likely synthetic routes, drawing comparisons with related compounds to offer a thorough technical understanding.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are foundational to understanding its potential reactivity and applications.

| Property | Value | Source |

| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [1] |

| Molecular Formula | C9H20O2 | [1] |

| Molecular Weight | 160.26 g/mol | [1] |

| CAS Number | 24765-54-6 | [1] |

| SMILES | OCC(CCC)(CCC)CO | [1] |

The molecular structure of this compound, with its gem-dipropyl substitution, results in a sterically hindered yet flexible molecule. The two primary hydroxyl groups are the primary sites of reactivity, capable of undergoing typical alcohol reactions such as esterification, etherification, and oxidation. The propyl chains contribute to the molecule's lipophilicity, which would influence its solubility and interaction with nonpolar environments.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a general and industrially viable method for producing 2,2-disubstituted-1,3-propanediols can be adapted. This two-step process involves an initial aldol condensation followed by a hydrogenation reduction.[2]

Step 1: Aldol Condensation

The synthesis would commence with the aldol condensation of pentanal (valeraldehyde) with formaldehyde in the presence of a base catalyst. The alpha-carbon of pentanal is deprotonated by the base, forming an enolate which then attacks the electrophilic carbonyl carbon of formaldehyde. A second equivalent of formaldehyde reacts with the other alpha-hydrogen, leading to the formation of 2,2-bis(hydroxymethyl)pentanal.

Step 2: Cannizzaro Reaction or Hydrogenation

The intermediate, 2,2-bis(hydroxymethyl)pentanal, which lacks alpha-hydrogens, can then be reduced to the final diol. In the presence of a strong base and excess formaldehyde, a crossed Cannizzaro reaction can occur, where the aldehyde is reduced to the alcohol and formaldehyde is oxidized to formic acid.

Alternatively, and more commonly in industrial settings, the intermediate aldehyde is reduced through catalytic hydrogenation.[2] This method offers higher yields and avoids the stoichiometric use of a reducing agent.

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity and Potential Applications

The two primary hydroxyl groups of this compound are the focal points of its chemical reactivity. These groups can readily undergo esterification with carboxylic acids or their derivatives to form polyesters. The gem-dipropyl groups would impart increased hydrolytic stability to the resulting polymer compared to polyesters derived from less substituted diols.[2] This suggests potential applications in the formulation of durable coatings, resins, and plasticizers.

In the context of drug development, the diol scaffold can be a starting point for the synthesis of various derivatives. For instance, the related compound 2-methyl-2-propyl-1,3-propanediol is a precursor to the muscle relaxant carisoprodol and the anxiolytic meprobamate.[3][4] By analogy, this compound could serve as a building block for novel therapeutic agents. The increased lipophilicity from the propyl groups could modulate the pharmacokinetic properties of such drug candidates, potentially enhancing membrane permeability and altering metabolic profiles.

Experimental Protocols

Illustrative Synthesis of this compound

Step 1: Synthesis of 2,2-bis(hydroxymethyl)pentanal

-

To a stirred solution of pentanal (1.0 eq) and 37% aqueous formaldehyde (2.2 eq) in a suitable solvent such as dioxane, slowly add a catalytic amount of a base (e.g., potassium carbonate or triethylamine).

-

Maintain the reaction temperature between 25-40°C. The reaction is exothermic and may require cooling.

-

Monitor the reaction progress by TLC or GC until the consumption of pentanal is complete.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2,2-bis(hydroxymethyl)pentanal.

Step 2: Reduction to this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or methanol).

-

Transfer the solution to a high-pressure reactor containing a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).

-

Heat the reaction mixture to a temperature between 80-120°C with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

Conclusion

This compound represents an intriguing yet under-explored chemical entity. Based on the established chemistry of its analogues, it can be synthesized through a reliable two-step process and is expected to exhibit valuable properties for polymer science and medicinal chemistry. The presence of the gem-dipropyl group is predicted to enhance the hydrolytic stability of derived polymers and influence the pharmacokinetic properties of potential drug candidates. Further research into the specific properties and applications of this compound is warranted to fully realize its potential.

References

-

Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol | Request PDF - ResearchGate. Available at: [Link]

-

This compound | C9H20O2 | CID 13695608 - PubChem. Available at: [Link]

-

Meprobamate - Wikipedia. Available at: [Link]

Sources

Whitepaper: Synthesis of 2,2-Dipropyl-1,3-propanediol via a Strategic Crossed Cannizzaro Reaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2-Dipropyl-1,3-propanediol, a valuable building block in medicinal chemistry and material science. We will explore a strategic application of the Crossed Cannizzaro reaction, offering a detailed, step-by-step protocol. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical underpinnings and practical, field-tested insights to ensure successful synthesis.

Introduction: The Significance of 2,2-Disubstituted-1,3-Propanediols

2,2-Disubstituted-1,3-propanediols are a class of organic compounds characterized by a neopentyl glycol backbone. This structural motif imparts unique properties, including enhanced thermal and chemical stability, making them highly desirable in the synthesis of polymers, lubricants, and pharmaceutical agents. The specific target of this guide, this compound, serves as a key intermediate in the development of complex molecular architectures where steric hindrance and defined stereochemistry are critical.

The traditional synthesis of such diols can be challenging. The Crossed Cannizzaro reaction, a powerful tool in organic synthesis, presents an elegant and efficient pathway. This disproportionation reaction involves two different non-enolizable aldehydes in the presence of a strong base. One aldehyde is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. The strategic choice of reactants, particularly the use of formaldehyde as a sacrificial reductant, allows for the high-yield synthesis of the desired alcohol.

The Crossed Cannizzaro Reaction: Mechanism and Rationale

The Cannizzaro reaction, first described by Stanislao Cannizzaro in 1853, is a redox reaction in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid. The crossed variant of this reaction employs two different aldehydes, enhancing its synthetic utility.

For the synthesis of this compound, the reaction proceeds between 2,2-dipropylpropanal and formaldehyde in a concentrated basic solution, typically sodium or potassium hydroxide.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the more reactive aldehyde, which is typically formaldehyde. This forms a tetrahedral intermediate.

-

Hydride Transfer: The crucial step involves the transfer of a hydride ion from the tetrahedral intermediate to the carbonyl carbon of the second aldehyde molecule (2,2-dipropylpropanal). This is the rate-determining step. Formaldehyde is more readily oxidized, making it an excellent hydride donor.

-

Proton Exchange: The resulting carboxylate and alkoxide ions undergo a proton exchange with the solvent (water) to yield formic acid and the desired this compound.

This strategic pairing of aldehydes ensures that the more valuable aldehyde (2,2-dipropylpropanal) is preferentially reduced to the target diol, while the less expensive and more easily oxidized formaldehyde is converted to formic acid.

Caption: Mechanism of the Crossed Cannizzaro Reaction for this compound Synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful outcome.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,2-Dipropylpropanal | C₉H₁₈O | 142.24 | 14.2 g (0.1 mol) | Starting aldehyde |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 16.2 mL (~0.2 mol) | Sacrificial reductant |

| Sodium Hydroxide | NaOH | 40.00 | 12.0 g (0.3 mol) | Base catalyst |

| Deionized Water | H₂O | 18.02 | 100 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Drying agent |

| Celite | - | - | ~5 g | Filtration aid |

Step-by-Step Methodology

Caption: Experimental Workflow for the Synthesis of this compound.

-

Reagent Preparation:

-

In a 250 mL beaker, carefully dissolve 12.0 g of sodium hydroxide in 50 mL of deionized water. Caution: This process is highly exothermic. Use an ice bath to control the temperature.

-

In a separate 100 mL beaker, add 14.2 g of 2,2-dipropylpropanal.

-

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the sodium hydroxide solution.

-

Begin stirring the solution and add the 2,2-dipropylpropanal.

-

Add 16.2 mL of the 37% formaldehyde solution to the dropping funnel.

-

-

Reaction Execution:

-

Slowly add the formaldehyde solution to the stirred mixture over a period of 30 minutes. An exothermic reaction should be observed.

-

After the addition is complete, heat the reaction mixture to 60-70°C using a water bath.

-

Maintain this temperature and continue stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting aldehyde.

-

-

Workup and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 1 L separatory funnel.

-

Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts.

-

-

Drying and Filtration:

-

Dry the combined organic layer over anhydrous magnesium sulfate for at least 30 minutes.

-

Prepare a small plug of Celite in a funnel and filter the dried organic solution to remove the magnesium sulfate.

-

-

Solvent Removal:

-

Remove the diethyl ether using a rotary evaporator.

-

-

Product Isolation and Characterization:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure efficient stirring. |

| Side reactions (e.g., aldol condensation if starting aldehyde can enolize). | Ensure the starting aldehyde is non-enolizable. In this case, 2,2-dipropylpropanal is suitable. | |

| Formation of Byproducts | Impurities in starting materials. | Use high-purity reagents. |

| Incorrect stoichiometry. | Carefully measure the amounts of all reagents, especially the formaldehyde. | |

| Difficult Product Isolation | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. |

Conclusion

The Crossed Cannizzaro reaction provides a robust and efficient method for the synthesis of this compound. By strategically employing formaldehyde as a sacrificial reductant, this protocol maximizes the yield of the desired diol. The detailed methodology and troubleshooting guide presented herein are intended to equip researchers with the necessary tools for successful and reproducible synthesis. The principles outlined can be adapted for the synthesis of a variety of other 2,2-disubstituted-1,3-propanediols, highlighting the versatility of this classic organic reaction in modern chemical synthesis.

References

A Technical Guide to the Spectroscopic Characterization of 2,2-Dipropyl-1,3-propanediol

This guide provides an in-depth analysis of the predicted spectroscopic data for 2,2-dipropyl-1,3-propanediol, a symmetrical diol with applications in polymer chemistry and as a building block in organic synthesis. The structural elucidation of such molecules is critically dependent on techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra for this compound, this document presents a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, and IR spectra. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its quaternary carbon center and two equivalent propyl groups, dictates a high degree of symmetry. This symmetry is a key determinant of its spectroscopic signature, leading to a simplified number of signals in its NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two propyl groups and the two hydroxymethyl groups are chemically equivalent.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ | 0.9 | Triplet (t) | 6H | ~7.5 |

| -CH₂- (propyl) | 1.3 | Sextet | 4H | ~7.5 |

| -CH₂- (propyl, α to C2) | 1.4 | Triplet (t) | 4H | ~7.5 |

| -OH | Variable (e.g., 2.0-4.0) | Singlet (s, broad) | 2H | N/A |

| -CH₂OH | 3.5 | Singlet (s) | 4H | N/A |

Interpretation and Rationale:

-

-CH₃ (Methyl Protons): The terminal methyl groups of the propyl chains are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons. This chemical shift is typical for methyl groups in an aliphatic chain.

-

-CH₂- (Propyl Methylene Protons): The central methylene groups of the propyl chains will be split by both the terminal methyl and the adjacent methylene protons, resulting in a complex multiplet, predicted here as a sextet, around 1.3 ppm.

-

-CH₂- (Propyl, α to C2): The methylene groups directly attached to the quaternary carbon are predicted to be a triplet around 1.4 ppm, coupling with the adjacent methylene group.

-

-OH (Hydroxyl Protons): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and can be confirmed by D₂O exchange.

-

-CH₂OH (Hydroxymethyl Protons): The four protons of the two equivalent hydroxymethyl groups are expected to appear as a singlet around 3.5 ppm. The absence of an adjacent proton results in a singlet. This is consistent with data for similar structures like 2,2-diethyl-1,3-propanediol and neopentyl glycol. For instance, the hydroxymethyl protons in 2,2-diethyl-1,3-propanediol appear as a singlet.[1]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals corresponding to the chemically distinct carbon environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~14 |

| -C H₂- (propyl) | ~18 |

| -C H₂- (propyl, α to C2) | ~35 |

| Quaternary Carbon | ~42 |

| -C H₂OH | ~70 |

Interpretation and Rationale:

-

-CH₃ Carbon: The terminal methyl carbon of the propyl group is expected at the most upfield region, around 14 ppm.

-

-CH₂- Carbons (Propyl): The two methylene carbons within the propyl chain will have distinct signals. The central methylene is predicted around 18 ppm, and the one attached to the quaternary carbon will be further downfield, around 35 ppm, due to the proximity of the electron-withdrawing quaternary center.

-

Quaternary Carbon: The central quaternary carbon, bonded to two propyl groups and two hydroxymethyl groups, is predicted to have a chemical shift of approximately 42 ppm.

-

-CH₂OH Carbon: The carbons of the hydroxymethyl groups are directly attached to electronegative oxygen atoms, causing a significant downfield shift to around 70 ppm. This is a characteristic chemical shift for carbons in primary alcohols. For comparison, the hydroxymethyl carbon in 2,2-diethyl-1,3-propanediol is observed in this region.

IR Spectroscopy (Predicted)

The infrared spectrum of this compound will be dominated by absorptions from the O-H and C-H stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| 2950-2850 | C-H stretch | Alkane |

| ~1465 | C-H bend | Alkane |

| ~1040 | C-O stretch | Primary Alcohol |

Interpretation and Rationale:

-

O-H Stretch: A strong, broad absorption band centered around 3300 cm⁻¹ is the most characteristic feature of the IR spectrum of an alcohol, arising from the hydrogen-bonded O-H stretching vibrations.

-

C-H Stretch: Strong absorptions in the 2950-2850 cm⁻¹ region are expected due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl and hydroxymethyl groups.

-

C-H Bend: A medium intensity band around 1465 cm⁻¹ will be present due to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

-

C-O Stretch: A strong band around 1040 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol. This is a reliable diagnostic peak for the presence of the hydroxymethyl functionality. The IR spectrum of the related compound 2,2-diethyl-1,3-propanediol shows a strong C-O stretch in this region.[2]

Experimental Protocols

Acquisition of NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). For D₂O exchange, a separate sample can be prepared, or a drop of D₂O can be added to the existing sample, shaken, and re-analyzed.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Acquisition of IR Spectrum

-

Sample Preparation: As this compound is expected to be a solid or viscous liquid at room temperature, it can be analyzed as a thin film between two NaCl or KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

Caption: General workflow for spectroscopic analysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. Link

-

ChemicalBook. 2,2-DIETHYL-1,3-PROPANEDIOL(115-76-4) 1H NMR spectrum. Link

-

ChemicalBook. 2,2-DIETHYL-1,3-PROPANEDIOL(115-76-4) IR2 spectrum. Link

Sources

Navigating the Safety Landscape of 2,2-Dipropyl-1,3-propanediol: A Guide for Researchers

An in-depth examination of the available health and safety information, toxicological data, and best handling practices for 2,2-Dipropyl-1,3-propanediol is currently limited in publicly accessible scientific literature and safety documentation. This guide, therefore, serves as a primer on the general safety considerations for substituted propanediols, drawing parallels from structurally related compounds to inform laboratory best practices. It is imperative for researchers to seek compound-specific Safety Data Sheets (SDS) from the manufacturer before commencing any work.

Section 1: Chemical and Physical Properties

A foundational aspect of laboratory safety is a thorough understanding of a substance's physical and chemical properties. For this compound, the following information is available:

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem[1] |

| Molecular Weight | 160.25 g/mol | PubChem[1] |

Information regarding properties such as boiling point, melting point, flash point, and solubility is crucial for safe handling and storage, as well as for planning experiments. In the absence of specific data for this compound, researchers should exercise caution and assume it may possess properties similar to other long-chain alkyl diols, which can include combustibility and low volatility.

Section 2: Potential Health Hazards – An Extrapolative Approach

Due to the lack of specific toxicological data for this compound, this section draws upon information from structurally analogous compounds to infer potential health hazards. It is crucial to treat these as potential risks until specific data becomes available.

2.1 Acute Toxicity: For related compounds like 2,2-Diethyl-1,3-propanediol, oral acute toxicity is categorized as harmful if swallowed.[2] Similarly, 2-Methyl-2-propyl-1,3-propanediol is also indicated as harmful if swallowed.[3][4] Therefore, it is prudent to assume that this compound may also be harmful upon ingestion.

2.2 Irritation:

-

Eye Irritation: Many propanediol derivatives are known to cause serious eye irritation.[2][3][5] Direct contact with the eyes should be strictly avoided.

-

Skin Irritation: While some related compounds are not classified as skin irritants, prolonged or repeated contact may cause temporary irritation.[2] Others, like 2-Methyl-2-propyl-1,3-propanediol, may cause skin irritation.[3]

-

Respiratory Irritation: Inhalation of dusts or mists may cause respiratory tract irritation.[3]

2.3 Chronic Toxicity: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound. For many related simple propanediols, there is no evidence of carcinogenicity.[2][3]

Section 3: Safe Handling and Storage Protocols

Given the potential hazards, a conservative approach to handling and storage is essential. The following protocols are based on best practices for handling laboratory chemicals with unknown toxicity.

3.1 Engineering Controls: A well-ventilated laboratory environment is paramount. Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.[3][6] An eyewash station and a safety shower must be readily accessible.[3][5]

3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure.

Caption: Hierarchy of Personal Protective Equipment for handling chemicals with unknown hazards.

3.3 Handling Procedures:

-

Avoid all personal contact, including inhalation.[7]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Minimize dust or aerosol generation.[3]

3.4 Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3][5][8]

Section 4: Emergency Procedures

A clear and concise emergency plan is critical.

4.1 First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move to fresh air. If symptoms develop or persist, seek medical attention.[2] |

| Skin Contact | Wash off with soap and water. Get medical attention if irritation develops and persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3] |

4.2 Fire-Fighting Measures: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8] Do not use a water jet, as it may spread the fire.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][8]

4.3 Accidental Release Measures: For spills, wear appropriate protective equipment and clothing.[2] Absorb the spill with inert material such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[2][9] Ensure adequate ventilation.[3]

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Section 5: Conclusion and Call for Data

The health and safety profile of this compound remains largely uncharacterized in publicly available literature. The guidance provided herein is based on extrapolations from similar chemical structures and general laboratory safety principles. Researchers and drug development professionals are strongly urged to obtain a substance-specific Safety Data Sheet from the manufacturer before handling this compound. Furthermore, the scientific community would benefit from the publication of toxicological and safety studies on this and other novel chemical entities to ensure the continued safety of laboratory personnel.

References

- Chem Service. (2016-01-29).

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.

- Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET - 1,3-Propanediol, 2,2-dimethyl-.

- Sigma-Aldrich. (2024-09-07).

- TCI AMERICA. (2024-12-02).

- Santa Cruz Biotechnology. 1,3-Propanediol.

- ChemicalBook. (2025-07-05). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol.

- Spectrum Chemical. (2019-06-11).

- Cole-Parmer.

Sources

- 1. This compound | C9H20O2 | CID 13695608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Unlocking the Potential of 2,2-Dipropyl-1,3-propanediol: A Technical Guide to Emerging Research Frontiers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dipropyl-1,3-propanediol, a structurally distinct branched diol, represents a largely untapped resource within the chemical and pharmaceutical industries. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a compelling roadmap for future investigation. This whitepaper synthesizes existing knowledge on related propanediol derivatives to illuminate high-potential research avenues for this compound. We will explore its promise in advanced polymer systems, its potential as a novel scaffold in medicinal chemistry, and its prospective applications as a specialty chemical. This guide is intended to serve as a foundational document for researchers poised to explore the unique properties and applications of this intriguing molecule.

Introduction: The Case for this compound

This compound (CAS No. 24765-54-6) is a nine-carbon diol with a quaternary carbon at the C2 position, flanked by two propyl groups and two hydroxymethyl groups.[1][2] This unique architecture, with its increased steric hindrance and lipophilicity compared to smaller analogs, suggests a range of physicochemical properties that could be advantageous in various applications. While its direct applications are not yet widely documented, the extensive research and commercial success of related compounds such as 2-Methyl-2-propyl-1,3-propanediol and 2,2-dimethyl-1,3-propanediol provide a strong rationale for its investigation.[3][4][5] This guide will delineate potential research pathways, drawing parallels from established knowledge while highlighting the novel opportunities presented by the dipropyl structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H20O2 | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [1][2] |

| CAS Number | 24765-54-6 | [1][2] |

Potential Research Area 1: Advanced Polymer Systems

The diol functionality of this compound makes it a prime candidate as a monomer for the synthesis of polyesters and polyurethanes. The bulky propyl groups at the C2 position are hypothesized to impart unique properties to the resulting polymers.

Rationale and Hypothetical Advantages

-

Increased Flexibility and Toughness: The branched structure introduced by the dipropyl group could disrupt polymer chain packing, leading to a lower glass transition temperature (Tg) and increased flexibility. This is a desirable trait in applications such as elastomers and tough plastics.[6]

-

Enhanced Solubility and Processability: The non-linear backbone created by incorporating this compound may improve the solubility of the resulting polymers in common organic solvents, facilitating easier processing and formulation.[6]

-

Improved Hydrolytic Stability: The steric hindrance provided by the two propyl groups could shield the ester or urethane linkages from hydrolytic attack, potentially leading to polymers with enhanced durability and longevity.

Proposed Experimental Workflow: Synthesis and Characterization of a Novel Polyester

Caption: Workflow for the synthesis and characterization of a polyester derived from this compound.

Key Characterization Parameters and Expected Outcomes

| Parameter | Technique | Expected Outcome/Significance |

| Chemical Structure | FTIR, NMR | Confirmation of ester bond formation and incorporation of the diol monomer. |

| Glass Transition Temp. (Tg) | DSC | A lower Tg compared to polyesters from linear diols, indicating increased flexibility. |

| Thermal Stability | TGA | Determination of the polymer's degradation temperature. |

| Mechanical Properties | Tensile Testing | Quantification of toughness and elasticity. |

Potential Research Area 2: Pharmaceutical Scaffolds and Drug Intermediates

Structurally similar diols, such as 2-Methyl-2-propyl-1,3-propanediol, are pivotal intermediates in the synthesis of pharmaceuticals, including muscle relaxants like carisoprodol.[3][4] The unique lipophilic nature of the dipropyl moiety in this compound could be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Rationale for Exploration in Medicinal Chemistry

-

Modulation of Lipophilicity: The two propyl groups would significantly increase the lipophilicity of molecules incorporating this diol, potentially enhancing membrane permeability and oral bioavailability.

-

Metabolic Stability: The quaternary carbon center is not susceptible to oxidation by many metabolic enzymes. This could lead to drug candidates with longer half-lives and improved metabolic profiles.

-

Novel Chemical Space: The unique three-dimensional arrangement of functional groups offers a novel scaffold for the design of compounds targeting a variety of biological receptors and enzymes.

Proposed Synthetic Pathway: Dicarbamate Derivatives

A logical starting point for investigation is the synthesis of dicarbamate derivatives, drawing a direct parallel to the synthesis of carisoprodol from its analog.[3]

Caption: Proposed reaction scheme for the synthesis of dicarbamate derivatives of this compound.

Initial Biological Screening

Once synthesized, a panel of dicarbamate derivatives should be subjected to initial in vitro screening to assess their potential biological activity.

-

Cytotoxicity Assays: To determine the general toxicity of the compounds against various cell lines.

-

Receptor Binding Assays: Focusing on CNS targets, given the known activity of related compounds.

-

Metabolic Stability Assays: Using liver microsomes to evaluate the susceptibility of the compounds to metabolic degradation.

Potential Research Area 3: Specialty Chemicals and Formulations

The physicochemical properties of this compound also suggest its utility as a specialty chemical in various formulations.

Plasticizers

Related compounds like 2,2-dimethyl-1,3-propanediol are used as plasticizers.[5] The larger alkyl groups of this compound could offer superior performance in certain polymer matrices, particularly in applications requiring low volatility and high permanence.

Solvents and Humectants

In cosmetics and personal care products, diols are often used as solvents, emollients, and humectants.[6] The increased lipophilicity of this compound could make it an effective solvent for non-polar active ingredients and a valuable component in formulations for skin hydration.

Lubricant Additives

The branched structure and thermal stability of this diol could make it a candidate for evaluation as a component in synthetic lubricants, potentially improving viscosity index and oxidative stability.

Environmental and Toxicological Considerations

A critical aspect of developing any new chemical is a thorough assessment of its environmental fate and toxicological profile. Studies on analogous compounds like 2-methyl-1,3-propanediol have shown low toxicity and inherent biodegradability.[7][8]

Proposed Initial Studies

-

Biodegradability Testing: Standardized tests (e.g., OECD 301F) to determine the rate and extent of biodegradation.

-

Acute Toxicity Studies: To establish the LD50 and assess any immediate health risks.

-

Skin and Eye Irritation Assays: To evaluate its potential as a contact irritant.

The low water solubility and higher molecular weight of this compound compared to its smaller analogs may influence its bioavailability and environmental partitioning, necessitating specific studies for this compound.

Conclusion and Future Outlook

This compound stands as a promising but under-investigated molecule with significant potential across multiple scientific and industrial domains. By leveraging the extensive knowledge base of its structural analogs, researchers can strategically design investigations into its utility in advanced polymers, as a novel scaffold in medicinal chemistry, and as a high-performance specialty chemical. The proposed research pathways outlined in this guide offer a solid foundation for unlocking the full potential of this unique diol. It is imperative that future research also prioritizes a comprehensive evaluation of its environmental and toxicological profile to ensure its responsible development and application.

References

- Vertex AI Search. (2026).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. (n.d.). [Source name not available].

- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017). [Source name not available].

-

Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (n.d.). [Source name not available].

-

Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

Sources

- 1. This compound | C9H20O2 | CID 13695608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 24765-54-6 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 5. specialchem.com [specialchem.com]

- 6. gantrade.com [gantrade.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2,2-Dipropyl-1,3-propanediol in Polyester Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Advantage of Hindered Diols in Polyester Design

In the vast landscape of polyester chemistry, the selection of the monomeric building blocks is paramount in dictating the final properties of the polymer. While conventional diols such as ethylene glycol and 1,4-butanediol have led to the widespread success of materials like polyethylene terephthalate (PET), the quest for novel polymers with tailored characteristics necessitates the exploration of more complex monomers.[1] 2,2-Dipropyl-1,3-propanediol, a C9 aliphatic diol, presents a unique structural motif: two propyl groups attached to the central carbon atom of a propane-1,3-diol backbone. This geminal substitution introduces significant steric hindrance, a feature that profoundly influences polymerization kinetics and the ultimate polymer architecture. The incorporation of such a hindered diol is anticipated to disrupt chain packing and reduce crystallinity, potentially leading to polyesters with lower melting points, increased solubility, and enhanced flexibility compared to their linear counterparts.[2] This application note provides a comprehensive guide for researchers and professionals on the utilization of this compound in polyester synthesis, detailing both melt and solution polycondensation protocols, and outlining standard characterization techniques.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

| Property | Value | Source |

| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [3] |

| CAS Number | 24765-54-6 | [3][4] |

| Molecular Formula | C9H20O2 | [3][4] |

| Molecular Weight | 160.26 g/mol | [4] |

| Appearance | Solid | (analogy with 2,2-diethyl-1,3-propanediol) |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available |

Polyester Synthesis: Strategic Approaches

The synthesis of polyesters from this compound and a suitable dicarboxylic acid (or its ester derivative) can be primarily achieved through polycondensation.[5] This process involves the formation of ester linkages with the concurrent elimination of a small molecule, typically water or a low-boiling alcohol. The two principal methods are melt polycondensation and solution polycondensation.

Melt Polycondensation

This solvent-free method is widely used in industrial polyester production.[6][7] The monomers are heated above their melting points in the presence of a catalyst to initiate polymerization. The reaction is typically carried out in two stages: an initial esterification or transesterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to facilitate the removal of byproducts and drive the reaction toward high molecular weight polymer formation.[1]

Causality behind Experimental Choices:

-

High Temperature: Provides the necessary energy to overcome the activation energy of the reaction and maintain the polymer in a molten state for effective mixing.

-

Vacuum: The removal of the condensation byproduct (e.g., water or methanol) is critical to shift the reaction equilibrium towards the formation of high molecular weight polymer, in accordance with Le Chatelier's principle.

-

Catalyst: While the reaction can proceed without a catalyst, common catalysts like antimony(III) oxide, titanium(IV) butoxide, or tin(II) octoate are often used to increase the reaction rate.[1]

Solution Polycondensation

In this method, the monomers are dissolved in a non-reactive solvent, and the polymerization is carried out at a lower temperature compared to melt polycondensation.[8][9][10][] This technique offers better control over the reaction temperature and viscosity.[9][] However, it requires an additional step for solvent removal and recycling, and the achievable molecular weights might be lower due to potential chain transfer reactions with the solvent.[9]

Causality behind Experimental Choices:

-

Solvent Selection: The chosen solvent must be inert to the reactants and capable of dissolving both the monomers and the resulting polymer. High-boiling-point solvents are often preferred to maintain the reaction temperature.

-

Azeotropic Removal of Water: In some cases, a solvent that forms an azeotrope with water (e.g., toluene or xylene) can be used to facilitate the removal of the byproduct.

-

Milder Conditions: The lower reaction temperatures can minimize side reactions and thermal degradation of the polymer.[8]

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of a polyester derived from this compound and adipic acid.

Protocol 1: Melt Polycondensation

Materials:

-

This compound (1.0 mol equivalent)

-

Adipic acid (1.0 mol equivalent)

-

Antimony(III) oxide (0.05 mol % relative to adipic acid)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Charging the Reactor: Add this compound, adipic acid, and antimony(III) oxide to the reaction flask.

-

Inerting the System: Purge the system with nitrogen for at least 30 minutes to remove any oxygen.

-

Esterification: Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

-

Polycondensation: Gradually increase the temperature to 220-240 °C while slowly reducing the pressure to below 1 mmHg.

-

High Vacuum Stage: Maintain the reaction at high temperature and vacuum for another 3-5 hours. The viscosity of the melt will increase significantly.

-

Termination and Recovery: Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere. The resulting polyester can be recovered by dissolving it in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol).

-

Drying: Dry the precipitated polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Solution Polycondensation

Materials:

-

This compound (1.0 mol equivalent)

-

Adipoyl chloride (1.0 mol equivalent)

-

Anhydrous pyridine (2.0 mol equivalents, as an acid scavenger)

-

Anhydrous dichloromethane (as solvent)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Ice bath.

Procedure:

-

Reactant Preparation: Dissolve this compound and pyridine in anhydrous dichloromethane in the reaction flask under a nitrogen atmosphere.

-

Monomer Addition: Cool the flask in an ice bath. Add a solution of adipoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and water.

-

Polymer Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

-

Purification: Precipitate the concentrated solution into a large volume of a non-solvent like cold methanol.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C.

Characterization of the Synthesized Polyester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation of the synthesized polyester.[12][13][14]

Protocol:

-

Dissolve 10-15 mg of the polyester in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[13]

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Resonances corresponding to the methylene protons adjacent to the ester oxygen, the methylene protons of the adipate units, and the propyl groups of the diol unit.

-

Expected ¹³C NMR signals: Resonances for the carbonyl carbon of the ester, the carbons of the diol and diacid backbone, and the carbons of the propyl side chains.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[12]

Protocol:

-

Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or chloroform).

-

Filter the solution through a 0.22 µm filter before injection.

-

Calibrate the GPC system with polystyrene standards.

-

Analyze the sample to obtain the molecular weight distribution.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the polyester, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15][16]

Protocol:

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.[15]

-

Heat the sample to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase its thermal history.[15]

-

Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).[15]

-

Reheat the sample to the upper temperature at the same heating rate.[15]

-

The glass transition temperature is determined from the second heating scan as the midpoint of the change in heat capacity.[15] The melting and crystallization temperatures are determined from the peak maxima of the endothermic and exothermic transitions, respectively.[15]

Visualizations

Chemical Structures and Reaction

Caption: Polyester synthesis reaction.

Experimental Workflow

Caption: Experimental workflow diagram.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the polyester can be confirmed by the combination of characterization techniques. NMR will verify the expected chemical structure of the polymer repeating unit. GPC will confirm the formation of a high molecular weight polymer, and DSC will provide insight into the thermal properties, which are expected to be influenced by the unique structure of the this compound monomer. For instance, a lower-than-expected molecular weight from GPC might indicate incomplete removal of byproducts during melt polycondensation or the presence of impurities that act as chain terminators. Similarly, the absence of a distinct melting peak in the DSC thermogram would suggest an amorphous polymer, a likely outcome due to the bulky propyl side groups disrupting chain packing.

References

-

Macromolecules. (n.d.). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. ACS Publications. Retrieved from [Link]

-

PubMed. (n.d.). Diglycerol-based polyesters: melt polymerization with hydrophobic anhydrides. Retrieved from [Link]

-

CORE. (n.d.). Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polyesters by a modified melt polycondensation of Monomer... Retrieved from [Link]

-

RSC Publishing. (2024). High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. RSC Sustainability. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Various 1, 3-Propanediols on the Properties of Poly(propylene furandicarboxylate). Retrieved from [Link]

-

Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]

-

The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Solution polymerization – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]

-

ResearchGate. (2022). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Retrieved from [Link]

-

ACS Publications. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical DSC curves of polyester: A DSC cooling scans; B DSC heating... Retrieved from [Link]

-

Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. Retrieved from [Link]

-

ScienceDirect. (n.d.). Preparation and properties of poly(ethylene terephthalate) copolymers with 2,2-dialkyl-1,3-propanediols. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

-

Wikipedia. (n.d.). Meprobamate. Retrieved from [Link]

Sources

- 1. Polyesters [essentialchemicalindustry.org]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. This compound | C9H20O2 | CID 13695608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 24765-54-6 | AChemBlock [achemblock.com]

- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diglycerol-based polyesters: melt polymerization with hydrophobic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solution polymerization - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]